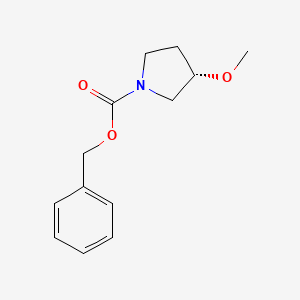

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate

Description

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate (CAS 130403-95-1) is a chiral pyrrolidine derivative featuring a methoxy group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position of the pyrrolidine ring. Its molecular formula is C₁₃H₁₇NO₃, with a molar mass of 235.28 g/mol . The stereochemistry at the 3-position (S-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where enantiomeric purity often dictates biological activity or catalytic efficiency. The compound is commonly used in peptide synthesis and as a building block for bioactive molecules, leveraging the Cbz group’s stability under basic conditions and selective removal via hydrogenolysis.

Properties

IUPAC Name |

benzyl (3S)-3-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-12-7-8-14(9-12)13(15)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUNLOZEQSBXJC-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis often begins with L-aspartic acid.

Formation of Pyrrolidine Ring: The L-aspartic acid undergoes cyclization to form the pyrrolidine ring.

Introduction of Methoxy Group: A methoxy group is introduced at the 3-position of the pyrrolidine ring.

Benzyl Protection: The carboxylate group is protected with a benzyl group.

The reaction conditions for each step are optimized to achieve high yield and selectivity. Common reagents used include methanol, benzyl chloride, and various catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are carefully controlled to maintain product quality and consistency.

Chemical Reactions Analysis

Oxidation of Hydroxyl Derivatives

While direct oxidation of the methoxy group is less common, related hydroxylated analogs undergo oxidation:

-

PCC Oxidation : Benzyl 3-hydroxypyrrolidine-1-carboxylate reacts with pyridinium chlorochromate (PCC) in dichloromethane at 20°C for 72 hours, yielding 27% of the corresponding ketone .

| Starting Material | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Hydroxypyrrolidine | PCC, DCM | 20°C, 72h | 3-Oxopyrrolidine derivative | 27% |

Etherification and Alkylation

The methoxy group can participate in nucleophilic substitution reactions under acidic or basic conditions. For instance, 3-methoxypyrrolidine derivatives are used in coupling reactions with sulfonamides or carbonyl compounds to generate bioactive molecules .

Ring-Opening and Epoxidation

Epoxidation of related dihydropyrrolidine derivatives provides insights into potential reactivity:

-

Epoxidation : Benzyl 2,5-dihydropyrrolidine-1-carboxylate reacts with m-CPBA in dichloromethane, forming an epoxide with 68% yield .

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Dihydropyrrolidine | m-CPBA, DCM | 20°C, 16h | Epoxide derivative | 68% |

Stereochemical Considerations

The (S) -configuration is critical for enantioselective interactions. Synthetic routes often employ chiral resolution or asymmetric hydrogenation to achieve high enantiomeric excess (e.g., 99.9:0.1 S:R ratio ) .

Comparative Reactivity Table

The table below summarizes key reactions involving (S)-benzyl 3-methoxypyrrolidine-1-carboxylate and related analogs:

Scientific Research Applications

Biological Activities

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate exhibits several biological activities that make it a valuable compound in research:

- Antimicrobial Activity : Preliminary studies have indicated its potential as an antibacterial agent against various strains of bacteria, including resistant strains. This activity is attributed to its ability to inhibit bacterial protein synthesis .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Drug Development

This compound serves as a scaffold for the development of new therapeutic agents. Its unique structural features allow for modifications that can enhance potency and selectivity against various biological targets.

Case Studies

- Antibacterial Studies :

- Pharmacological Research :

- Synthetic Utility :

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Benzyl 3-Hydroxypyrrolidine-1-Carboxylate (CAS 95656-88-5)

- Molecular Formula: C₁₂H₁₅NO₃

- Molar Mass : 221.25 g/mol

- Key Difference : Replaces the methoxy group with a hydroxyl (-OH) at the 3-position.

- The (R)-enantiomer of this compound (CAS 1217726-65-2) has been documented, underscoring the role of stereochemistry in interactions with chiral targets .

(S)-Benzyl 3-(Aminomethyl)Pyrrolidine-1-Carboxylate Hydrochloride (CAS 1217619-19-6)

- Molecular Formula : C₁₄H₁₉ClN₂O₂

- Molar Mass : 294.77 g/mol

- Key Difference: Substitutes methoxy with an aminomethyl (-CH₂NH₂) group.

- Impact : The basic amine introduces a positive charge at physiological pH, altering binding affinity to receptors or enzymes. This modification is valuable in drug design for targeting amine-sensitive biological sites .

Benzyl 3,3-Difluoropyrrolidine-1-Carboxylate (CAS 163457-22-5)

- Molecular Formula: C₁₂H₁₃F₂NO₂

- Molar Mass : 257.24 g/mol

- Key Difference : Incorporates two fluorine atoms at the 3-position.

- The electron-withdrawing effect of fluorine may also influence the ring’s conformational flexibility .

Variations in Protecting Groups and Aromatic Moieties

tert-Butyl 3-(2-Methoxy-5-Methylpyridin-3-yl)Pyrrolidine-1-Carboxylate (CAS 1228665-86-8)

- Molecular Formula : C₁₆H₂₄N₂O₃

- Molar Mass : 292.37 g/mol

- Key Difference : Replaces the benzyl group with a tert-butyl carbamate and introduces a pyridine ring.

- Impact : The pyridine moiety enables π-π stacking interactions, useful in medicinal chemistry for targeting aromatic pockets in proteins. The tert-butyl group offers steric protection but requires acidic conditions for deprotection, unlike the Cbz group .

Stereochemical Comparisons

The (R)-enantiomer of Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 1217726-65-2) demonstrates how chirality affects function. For instance, in enzyme inhibition studies, the (S)-enantiomer of the methoxy analog may exhibit higher affinity due to spatial compatibility with chiral active sites .

Data Table: Key Properties of (S)-Benzyl 3-Methoxypyrrolidine-1-Carboxylate and Analogs

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent(s) | Configuration | Key Property Differences |

|---|---|---|---|---|---|---|

| This compound | 130403-95-1 | C₁₃H₁₇NO₃ | 235.28 | 3-OCH₃, 1-Cbz | S | Moderate lipophilicity, chiral |

| Benzyl 3-Hydroxypyrrolidine-1-Carboxylate | 95656-88-5 | C₁₂H₁₅NO₃ | 221.25 | 3-OH, 1-Cbz | Racemic | Higher polarity, H-bond donor |

| Benzyl 3,3-Difluoropyrrolidine-1-Carboxylate | 163457-22-5 | C₁₂H₁₃F₂NO₂ | 257.24 | 3-F₂, 1-Cbz | - | Enhanced metabolic stability |

| tert-Butyl Pyridinyl-Pyrrolidine Carboxylate | 1228665-86-8 | C₁₆H₂₄N₂O₃ | 292.37 | 3-pyridinyl, 1-Boc | - | Aromatic interactions, Boc protection |

Biological Activity

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by a methoxy group and a benzyl substituent. Its chemical structure can be summarized as follows:

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate the activity of these molecular targets, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic processes.

- Receptor Interaction : It could bind to receptors involved in neurotransmission or other signaling pathways, thereby altering physiological responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary research indicates that it may offer protection against neurodegenerative conditions by modulating neuroinflammatory pathways.

- Antimicrobial Properties : Some studies suggest that it exhibits antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of this compound, researchers administered the compound to animal models subjected to oxidative stress. Results demonstrated a significant reduction in neuronal apoptosis and improved cognitive function compared to control groups. This suggests a promising role for the compound in treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar pyrrolidine derivatives has provided insights into optimizing the biological activity of this compound. Modifications to the benzyl group or methoxy substituent have been shown to enhance enzyme inhibition and receptor binding affinity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is synthesized via carbamate formation, typically involving benzyl chloroformate and 3-methoxypyrrolidine. Critical parameters include temperature control (0–5°C for exothermic reactions), inert atmosphere (N₂/Ar), and chiral catalysts (e.g., (S)-proline derivatives) to maintain stereochemical integrity. Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane eluent) is essential. Enantiomeric purity is confirmed using chiral HPLC (Chiralpak® IC column) or polarimetry, comparing optical rotation to literature values .

Q. How can researchers verify the structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare peaks to predicted shifts (e.g., methoxy group at δ ~3.3 ppm, benzyl protons at δ ~7.3 ppm).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 236.2.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction with SHELX refinement resolves bond lengths/angles and stereochemistry .

- Cross-Referencing : Use CAS 130403-95-1 and InChI key (InChI=1S/C13H17NO3/c1-16-12-7-8-14(9-12)13(15)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3) to validate against databases .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational NMR predictions and experimental data for this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts.

- Compare with experimental data, adjusting for solvent effects (e.g., CDCl3 vs. DMSO-d6).

- Validate using X-ray-derived geometry to ensure conformational accuracy. Discrepancies >0.5 ppm may indicate incorrect stereochemical assignments or solvent interactions .

Q. What experimental approaches address unexpected byproducts during catalytic asymmetric synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., over-alkylated derivatives or racemized forms).

- Catalyst Optimization : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to minimize side reactions.

- Kinetic Studies : Monitor reaction progress (in situ IR or TLC) to identify intermediate species. For example, trace moisture may hydrolyze the carbamate, necessitating rigorous drying of reagents .

Q. What are the best practices for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Analyze degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td).

- Light Sensitivity : Store in amber vials under N₂ to prevent photodegradation. Stability data should inform storage recommendations (e.g., -20°C, desiccated) .

Methodological Challenges and Solutions

Q. How should researchers handle oxygen-sensitive reactions involving this compound?

- Methodological Answer :

- Use Schlenk lines or gloveboxes for reagent transfer.

- Purge solvents with N₂ and add radical inhibitors (e.g., BHT) to prevent oxidation.

- Monitor reaction progress under inert conditions using in situ Raman spectroscopy. Safety protocols (e.g., explosion-proof equipment) are critical due to benzyl group flammability .

Q. What computational tools are recommended for modeling the compound’s interactions in drug discovery contexts?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding affinity to target proteins (e.g., kinases).

- MD Simulations (GROMACS) : Assess conformational stability in aqueous environments.

- ADMET Prediction (SwissADME) : Evaluate pharmacokinetic properties (e.g., LogP ~2.1, CNS permeability). Cross-validate with experimental solubility assays .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic and spectroscopic data on the compound’s conformation?

- Methodological Answer :

- X-ray vs. NMR : X-ray data (e.g., torsion angle N1-C2-C3-OCH₃) may show a fixed conformation, while NMR NOESY might indicate dynamic equilibria.

- Variable Temperature NMR : Perform at 298 K and 223 K to detect restricted rotation.

- DFT Conformational Search : Compare energy minima to experimental data. Contradictions often arise from crystal packing forces vs. solution-phase dynamics .

Safety and Handling

Q. What PPE and engineering controls are essential for safe handling?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats. Use P100 respirators if airborne particulates are detected.

- Engineering Controls : Fume hoods with face velocity ≥0.5 m/s.

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (EPA/DOT guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.